molecular formula C10H13NO B13699041 2-Cyclopropyl-4-methoxyaniline

2-Cyclopropyl-4-methoxyaniline

Cat. No.: B13699041
M. Wt: 163.22 g/mol
InChI Key: HOBDWHHOBYXQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This aniline derivative is characterized by a methoxy group and a cyclopropyl group attached to its benzene ring structure, specifically at the 2 and 4 positions . Its structure is defined by the SMILES notation COC1=C(C=CC(=C1)N)C2CC2 and the InChIKey YLSYZFSTUMKKFP-UHFFFAOYSA-N . Researchers value this compound as a versatile chemical building block. While specific studies on this molecule are not extensively published, its structure suggests potential utility in various research domains. It may serve as a precursor in organic synthesis, particularly in the development of more complex molecules for pharmaceutical or material science research. The presence of both the electron-donating methoxy group and the strained cyclopropyl ring can impart unique electronic and steric properties, making it a candidate for creating compounds with specific biological or physical characteristics. The primary amine group allows for further functionalization, enabling its incorporation into larger molecular frameworks like polymers or supramolecular structures. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyl-4-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3,11H2,1H3

InChI Key

HOBDWHHOBYXQOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C2CC2

Origin of Product

United States

Foundational & Exploratory

Strategic Utilization of 2-Cyclopropyl-4-methoxyaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and medicinal chemistry properties of 2-Cyclopropyl-4-methoxyaniline , a high-value pharmacophore used to optimize potency and metabolic stability in small molecule drug discovery.

Executive Summary

2-Cyclopropyl-4-methoxyaniline (CAS: 2753347-89-4) represents a "privileged structure" in modern drug design, particularly within kinase inhibitor discovery. It combines the electronic donation of a para-methoxy group with the unique steric and metabolic properties of an ortho-cyclopropyl moiety.

This building block is frequently employed as a bioisostere for o-isopropyl or o-ethyl anilines. The cyclopropyl group introduces significant metabolic stability by blocking benzylic oxidation while imparting specific conformational constraints that enhance ligand-protein binding affinity.

Chemical Profile & Structural Significance[1][2][3][4][5]

The "Cyclopropyl Effect" in Drug Design

The cyclopropyl group at the ortho position is not merely a steric spacer; it imparts distinct physicochemical properties:

  • Metabolic Blockade: Unlike isopropyl or ethyl groups, the cyclopropyl ring lacks readily abstractable hydrogen atoms. The C-H bond dissociation energy (BDE) in cyclopropane (~106 kcal/mol) is significantly higher than in acyclic alkanes (~98 kcal/mol for secondary carbons), rendering it resistant to Cytochrome P450 (CYP)-mediated hydroxylation.

  • Sigma-Aromaticity: The cyclopropyl group exhibits

    
    -acceptor character due to Walsh orbitals, allowing it to conjugate with the aromatic ring. This alters the electron density of the aniline nitrogen, potentially modulating pKa and hydrogen bond donor capability.
    
  • Conformational Locking: The steric bulk of the ortho-cyclopropyl group restricts the rotation of the aniline C-N bond, often pre-organizing the molecule into a bioactive conformation (e.g., for binding to the hinge region of kinases).

Electronic Synergy

The para-methoxy group acts as a strong


-donor (resonance), increasing the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring. This dual substitution pattern creates an electron-rich scaffold ideal for:
  • Hinge Binding: Forming strong H-bonds with backbone carbonyls in kinase domains.

  • Cation-Interaction: Enhancing

    
    -cation interactions with specific residues (e.g., Lysine) in the binding pocket.
    
Physicochemical Properties Table
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₀H₁₃NOFragment-based drug design (FBDD) core.
Molecular Weight 163.22 g/mol Low MW allows for significant decoration.
LogP (Predicted) ~2.1Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (NH₂)Critical for hinge region interaction.
H-Bond Acceptors 2 (N, O)Versatile interaction points.
Rotatable Bonds 2Rigid scaffold reduces entropic penalty upon binding.

Synthetic Accessibility

The most robust route to 2-Cyclopropyl-4-methoxyaniline is via Suzuki-Miyaura Cross-Coupling of 2-bromo-4-methoxyaniline with cyclopropylboronic acid. This method is preferred over nitration/reduction pathways due to higher regioselectivity and functional group tolerance.

Synthesis Workflow (DOT Diagram)

SynthesisPathway Start 4-Methoxyaniline (Starting Material) Bromination Bromination (NBS, DCM, 0°C) Start->Bromination Regioselective Halogenation Intermediate 2-Bromo-4-methoxyaniline Bromination->Intermediate Yield: ~90-95% Coupling Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2, K3PO4) Intermediate->Coupling Pd-Catalyzed C-C Bond Formation Product 2-Cyclopropyl-4-methoxyaniline (Target) Coupling->Product Yield: ~75-85%

Figure 1: Synthetic pathway for 2-Cyclopropyl-4-methoxyaniline highlighting the key Suzuki coupling step.

Medicinal Chemistry Applications

Kinase Inhibitor Optimization (Hinge Binder)

In the design of Type I and Type II kinase inhibitors, the aniline NH₂ group frequently serves as the hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of the "gatekeeper" residue).

  • Problem: Unsubstituted anilines often lack potency. Ortho-alkyl groups (methyl, ethyl, isopropyl) are added to fill the hydrophobic pocket adjacent to the hinge.

  • Solution: Replacing an o-isopropyl group with an o-cyclopropyl group maintains the hydrophobic fill but significantly improves metabolic stability (t₁/₂) by eliminating the benzylic hydrogen susceptible to CYP3A4 oxidation.

Metabolic Stability Comparison

The following diagram illustrates the metabolic advantage of the cyclopropyl moiety over the isopropyl moiety.

MetabolicStability Iso_Substrate o-Isopropyl Aniline Derivative CYP_Action CYP450 Oxidation (Benzylic Hydroxylation) Iso_Substrate->CYP_Action Iso_Metabolite Unstable Hydroxy-Metabolite (Rapid Clearance) CYP_Action->Iso_Metabolite Fast Cyc_Substrate o-Cyclopropyl Aniline Derivative Metabolic_Block Metabolic Blockade (High C-H BDE) Cyc_Substrate->Metabolic_Block Cyc_Result Extended Half-Life (t1/2) High Bioavailability Metabolic_Block->Cyc_Result Maintains Integrity

Figure 2: Mechanistic comparison of metabolic stability between isopropyl and cyclopropyl substituted anilines.

Experimental Protocols

Protocol: Synthesis of 2-Cyclopropyl-4-methoxyaniline

Objective: To synthesize the target compound via Suzuki-Miyaura coupling. Scale: 1.0 gram scale.

Reagents:

  • 2-Bromo-4-methoxyaniline (1.0 eq)[1]

  • Cyclopropylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₃PO₄ (3.0 eq)

  • Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2-Bromo-4-methoxyaniline (1.0 g, 4.95 mmol), Cyclopropylboronic acid (0.64 g, 7.42 mmol), and K₃PO₄ (3.15 g, 14.85 mmol).

  • Solvent Addition: Add Toluene (20 mL) and Water (2 mL).

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (202 mg, 0.25 mmol) under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 100°C for 16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 2-Cyclopropyl-4-methoxyaniline as a light brown oil/solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for cyclopropyl protons: ~0.6 ppm (2H, m), ~0.9 ppm (2H, m), ~1.6 ppm (1H, m). Methoxy singlet at ~3.8 ppm.[2]

  • LC-MS: [M+H]⁺ = 164.1.

References

  • Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Discusses cyclopropyl vs oxetane/isopropyl bioisosterism). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10899671, 2-Bromo-4-methoxyaniline. Link

Sources

Commercial availability and suppliers of 2-Cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability, Synthesis, and Application in Drug Discovery

Executive Summary & Chemical Profile

2-Cyclopropyl-4-methoxyaniline (CAS: 2753347-89-4) is a high-value aniline intermediate characterized by the presence of a cyclopropyl group ortho to the primary amine. This structural motif is increasingly utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity in kinase inhibitors and GPCR ligands.

Unlike simple alkyl-anilines, the cyclopropyl ring introduces unique electronic properties (σ-donating/π-accepting character) and restricts rotation, making this compound a critical building block for "best-in-class" drug candidates.

Chemical Identity Table
PropertySpecification
Chemical Name 2-Cyclopropyl-4-methoxyaniline
CAS Number 2753347-89-4
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES COc1ccc(N)c(c1)C2CC2
Appearance Pale yellow to brown oil or low-melting solid
Solubility Soluble in DMSO, MeOH, DCM; insoluble in water
Key Impurities 2-Bromo-4-methoxyaniline (precursor), Protodeboronation byproducts

Synthesis & Manufacturing Logic

As a Senior Application Scientist, it is critical to understand the synthesis not just for production, but for impurity profiling . Commercial batches are rarely made via direct cyclopropylation of aniline (which leads to N-alkylation or ring opening). The industry-standard route relies on Palladium-catalyzed Suzuki-Miyaura cross-coupling .

The Field-Proven Protocol: Suzuki Coupling

The most robust synthesis couples 2-Bromo-4-methoxyaniline with Cyclopropylboronic acid . This route avoids the hazardous Simmons-Smith cyclopropanation of styrene derivatives and ensures regioselectivity.

Reaction Scheme Logic
  • Precursor Preparation: Controlled bromination of p-anisidine using NBS or TBBCO protects the para position, forcing bromination to the ortho spot.

  • Cross-Coupling: The challenging step is coupling the cyclopropyl group. Cyclopropylboronic acid is prone to protodeboronation. The use of Tricyclohexylphosphine (PCy3) as a bulky, electron-rich ligand is essential to facilitate the oxidative addition and reductive elimination steps on the crowded ortho center.

Step-by-Step Methodology (Self-Validating Protocol)
  • Reagents:

    • 2-Bromo-4-methoxyaniline (1.0 eq)

    • Cyclopropylboronic acid (1.3 eq) - Excess required due to instability.

    • Pd(OAc)₂ (5 mol%)[1]

    • Tricyclohexylphosphine (PCy₃) (10 mol%)[1]

    • K₃PO₄ (3.0 eq)

    • Solvent: Toluene/Water (20:1)

  • Procedure:

    • Inerting: Charge a reaction vessel with the aryl bromide, boronic acid, and phosphate base. Purge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

    • Catalyst Addition: Add Pd(OAc)₂ and PCy₃. Add degassed Toluene/Water.

    • Reflux: Heat to 100°C for 12–16 hours. Monitor via HPLC (Target: Disappearance of Aryl Bromide peak at ~RT 4.5 min).

    • Workup: Cool to RT. Filter through Celite (removes Pd black). Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start p-Anisidine (Starting Material) Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Regioselective Halogenation Inter 2-Bromo-4-methoxyaniline (Stable Intermediate) Step1->Inter Step2 Suzuki Coupling (cPr-B(OH)2, Pd(OAc)2, PCy3) Inter->Step2 Cross-Coupling Product 2-Cyclopropyl-4-methoxyaniline (Target) Step2->Product C-C Bond Formation

Figure 1: Industrial synthesis pathway highlighting the critical intermediate and catalytic step.

Applications in Drug Development

Researchers source this compound primarily as a bioisostere and conformational lock .

Bioisosteric Replacement

The cyclopropyl group is often used to replace an isopropyl or ethyl group.

  • Advantage: The cyclopropyl ring is more metabolically stable (resists CYP450 oxidation better than alkyl chains) and has a higher fraction of sp² character, altering the electronic donation to the aniline nitrogen.

Kinase Inhibitor Design

In ATP-competitive kinase inhibitors, the aniline nitrogen often forms a hydrogen bond with the hinge region of the kinase.

  • Mechanism: The ortho-cyclopropyl group creates steric clash with the adjacent protons, forcing the aniline ring to twist relative to the rest of the molecule. This "pre-organized" conformation can drastically improve binding affinity by reducing the entropic penalty upon binding.

Supply Chain & Sourcing Guide

Supplier Landscape

The compound is classified as a Specialty Building Block , meaning it is not a commodity chemical. It is typically stocked in gram-to-kilogram quantities by specialized CROs and catalog houses.

Supplier TierRepresentative CompaniesTypical Pack SizeLead Time
Tier 1 (Stock) BLD Pharm , ChemScene , Matrix Scientific 1g, 5g, 25g1-3 Days
Tier 2 (Synthesis) Enamine , WuXi AppTec 100g - 1kg2-4 Weeks
Tier 3 (Aggregators) eMolecules, MolPortVariableVariable
Quality Control & Handling

When receiving a shipment, verify the following parameters to ensure experimental integrity:

  • Appearance Check: Should be light yellow. Dark brown or black indicates oxidation (aniline oxidation).

  • H-NMR Verification: Look for the characteristic cyclopropyl multiplets at δ 0.6–1.0 ppm (4H) and the methine proton at δ 1.5–2.0 ppm .

  • Storage:

    • Temperature: 2–8°C.

    • Atmosphere: Store under Argon/Nitrogen.[2] Anilines are air-sensitive.

    • Stability: Degrades slowly if exposed to light.

Sourcing Decision Logic

SourcingLogic Start Need 2-Cyclopropyl-4-methoxyaniline Qty Quantity Required? Start->Qty Small < 50 grams Qty->Small Discovery Large > 100 grams Qty->Large Process Dev StockCheck Check Tier 1 Catalogs (BLD, Matrix, ChemScene) Small->StockCheck Custom Request Quote from CRO (Enamine, WuXi) Large->Custom Decision1 Order Stock (Lead time: Days) StockCheck->Decision1 Decision2 Contract Synthesis (Lead time: Weeks) Custom->Decision2

Figure 2: Decision matrix for sourcing based on development stage.

References

  • BLD Pharm. Product Datasheet: 2-Cyclopropyl-4-methoxyaniline (CAS 2753347-89-4). Retrieved from

  • Wallace, D. J., & Chen, C. (2002).[1][3] "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(39), 6987-6990. (Foundation for the synthesis protocol).

  • Matrix Scientific. Catalog Entry: 2-Cyclopropyl-4-methoxyaniline.[4] Retrieved from

  • ChemScene. Compound Properties: 2-Cyclopropyl-4-methoxyaniline.[4] Retrieved from

  • PubChem. Compound Summary for 2-Bromo-4-methoxyaniline (Precursor). Retrieved from

Sources

Methodological & Application

Scalable Synthesis of 2-Cyclopropyl-4-methoxyaniline: A Comprehensive Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropylaniline Moiety in Modern Drug Discovery

The 2-cyclopropyl-4-methoxyaniline scaffold is a privileged structural motif increasingly incorporated into a diverse range of biologically active molecules. The unique conformational and electronic properties of the cyclopropyl group, coupled with the substituted aniline core, make it a valuable building block in medicinal chemistry and drug development. The cyclopropyl ring, a small, strained carbocycle, can act as a bioisostere for various functional groups, influencing metabolic stability, binding affinity, and pharmacokinetic profiles. Its presence can lead to improved potency and selectivity of drug candidates targeting a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

The scalable and efficient synthesis of 2-cyclopropyl-4-methoxyaniline is, therefore, a critical endeavor for pharmaceutical and chemical manufacturing industries. This guide provides a detailed, field-proven protocol for the multi-kilogram scale synthesis of this important intermediate, focusing on a robust and economically viable synthetic strategy. We will delve into the rationale behind the chosen synthetic route, providing step-by-step experimental procedures, and highlighting key process parameters and safety considerations.

Strategic Approach: A Robust Pathway to 2-Cyclopropyl-4-methoxyaniline

A critical analysis of potential synthetic routes reveals that a strategy commencing with the readily available and inexpensive starting material, 4-methoxyaniline, offers the most practical and scalable approach. The chosen pathway involves the initial preparation of a key intermediate, 2-bromo-4-methoxyaniline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety. This route is favored over alternatives, such as the nitration of 4-methoxyaniline followed by reduction and subsequent functionalization, due to superior regioselectivity and milder reaction conditions in the key bond-forming step.

The synthesis is divided into two main stages:

  • Preparation of the Key Intermediate: 2-Bromo-4-methoxyaniline. This is achieved through a reliable three-step sequence involving the protection of the amine functionality, regioselective bromination, and subsequent deprotection.

  • Palladium-Catalyzed Cyclopropanation. The introduction of the cyclopropyl group is accomplished via a Suzuki-Miyaura cross-coupling of the 2-bromo-4-methoxyaniline intermediate with cyclopropylboronic acid.

This strategic disconnection is illustrated in the workflow diagram below.

G cluster_0 Stage 1: Synthesis of 2-Bromo-4-methoxyaniline cluster_1 Stage 2: Cyclopropanation 4-Methoxyaniline 4-Methoxyaniline N-(4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide 4-Methoxyaniline->N-(4-methoxyphenyl)acetamide Acetylation N-(2-bromo-4-methoxyphenyl)acetamide N-(2-bromo-4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide->N-(2-bromo-4-methoxyphenyl)acetamide Bromination 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline N-(2-bromo-4-methoxyphenyl)acetamide->2-Bromo-4-methoxyaniline Hydrolysis Target_Molecule 2-Cyclopropyl-4-methoxyaniline 2-Bromo-4-methoxyaniline->Target_Molecule Suzuki-Miyaura Cross-Coupling Cyclopropylboronic_Acid Cyclopropylboronic_Acid Cyclopropylboronic_Acid->Target_Molecule

Caption: Overall synthetic strategy for 2-Cyclopropyl-4-methoxyaniline.

Experimental Protocols

Stage 1: Scalable Synthesis of 2-Bromo-4-methoxyaniline

This stage involves a three-step sequence designed for high yield and purity, making it suitable for large-scale production.

Step 1.1: Acetylation of 4-Methoxyaniline to N-(4-methoxyphenyl)acetamide

The acetylation of the amino group in 4-methoxyaniline serves a dual purpose: it protects the amine from oxidation and moderates its activating effect, thereby ensuring regioselective bromination in the subsequent step.[1]

  • Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyaniline123.151.00 kg8.12
Acetic Anhydride102.090.87 L9.26
Glacial Acetic Acid60.052.5 L-
Water18.0220 L-
Ice-5 kg-
  • Protocol:

    • To a 20 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-methoxyaniline (1.00 kg, 8.12 mol) and glacial acetic acid (2.5 L).

    • Stir the mixture at room temperature until all the 4-methoxyaniline has dissolved.

    • Cool the solution to 10-15 °C using a cooling bath.

    • Slowly add acetic anhydride (0.87 L, 9.26 mol) to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 30 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing 20 L of ice-cold water with vigorous stirring.

    • The N-(4-methoxyphenyl)acetamide will precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 2 L).

    • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Expected Yield: 1.25 kg (92% yield) of a white crystalline solid.

Step 1.2: Bromination of N-(4-methoxyphenyl)acetamide to N-(2-bromo-4-methoxyphenyl)acetamide

The regioselective bromination at the ortho-position to the acetamido group is achieved using N-bromosuccinimide (NBS), a convenient and safer alternative to liquid bromine.[2][3]

  • Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-methoxyphenyl)acetamide165.191.25 kg7.57
N-Bromosuccinimide (NBS)177.981.35 kg7.59
Acetonitrile41.0512.5 L-
Hydrochloric Acid (conc.)36.4610 mL-
Water18.0240 L-
  • Protocol:

    • In a 20 L reactor, suspend N-(4-methoxyphenyl)acetamide (1.25 kg, 7.57 mol) in acetonitrile (12.5 L).

    • Add N-bromosuccinimide (1.35 kg, 7.59 mol) to the suspension.

    • Add a catalytic amount of concentrated hydrochloric acid (10 mL).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into 40 L of water with stirring.

    • The N-(2-bromo-4-methoxyphenyl)acetamide will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with water (3 x 2 L).

    • Dry the product in a vacuum oven at 60-70 °C.

  • Expected Yield: 1.75 kg (95% yield) of an off-white solid.

Step 1.3: Hydrolysis of N-(2-bromo-4-methoxyphenyl)acetamide to 2-Bromo-4-methoxyaniline

The final step in the synthesis of the key intermediate is the deprotection of the amine group by acid-catalyzed hydrolysis.[4][5]

  • Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-bromo-4-methoxyphenyl)acetamide244.091.75 kg7.17
Ethanol (95%)46.074.0 L-
Hydrochloric Acid (conc.)36.462.5 L-
Sodium Hydroxide (50% aq. solution)40.00As required-
Water18.0215 L-
Ice-10 kg-
  • Protocol:

    • In a 20 L reactor, suspend N-(2-bromo-4-methoxyphenyl)acetamide (1.75 kg, 7.17 mol) in 95% ethanol (4.0 L).

    • Add concentrated hydrochloric acid (2.5 L) to the suspension.

    • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours, until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then pour it into a vessel containing 10 kg of ice and 15 L of water.

    • Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C.

    • The product, 2-bromo-4-methoxyaniline, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water (3 x 2 L).

    • Dry the product in a vacuum oven at 50-60 °C.

  • Expected Yield: 1.38 kg (95% yield) of a solid.

Stage 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Cyclopropyl-4-methoxyaniline

This key C-C bond-forming reaction utilizes a palladium catalyst with a specialized phosphine ligand to efficiently couple the aryl bromide with cyclopropylboronic acid.[6][7][8] The Suzuki-Miyaura coupling is renowned for its scalability and broad functional group tolerance.[9]

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br 2-Bromo-4-methoxyaniline Ar-Br->Oxidative_Addition Ar-Pd(II)-Br_L2 Ar-Pd(II)(L)2-Br Oxidative_Addition->Ar-Pd(II)-Br_L2 Transmetalation Transmetalation Ar-Pd(II)-Br_L2->Transmetalation Ar-Pd(II)-Cyclopropyl_L2 Ar-Pd(II)(L)2-Cyclopropyl Transmetalation->Ar-Pd(II)-Cyclopropyl_L2 Cyclopropylboronic_Acid Cyclopropylboronic Acid + Base Cyclopropylboronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Cyclopropyl_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Cyclopropyl-4-methoxyaniline Reductive_Elimination->Product

Sources

Application Note: High-Performance Buchwald-Hartwig Amination of 2-Cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic reagent selection and experimental protocols for the Buchwald-Hartwig cross-coupling of 2-Cyclopropyl-4-methoxyaniline . This substrate presents a specific "Steric-Electronic Mismatch": the para-methoxy group renders the amine highly nucleophilic (favorable), while the ortho-cyclopropyl group imposes significant steric hindrance (unfavorable) and rigid conformational bulk.

Standard protocols utilizing triphenylphosphine or simple bidentate ligands (e.g., BINAP) often result in low yields or stalled conversion due to the inability to accommodate the cyclopropyl bulk during the amine coordination step. This guide prioritizes the use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and Palladium Precatalysts to ensure rapid, reproducible C-N bond formation.

Critical Substrate Analysis

The Cyclopropyl Challenge

Unlike an ortho-methyl or ortho-ethyl group, the cyclopropyl ring is rigid. It possesses a larger effective steric bulk (cone angle influence) near the reaction center than flexible alkyl chains, which can rotate away.

  • Risk: Reductive elimination is often the rate-limiting step. If the ligand is too bulky, it may prevent the amine from binding. If the ligand is too small, it promotes catalyst decomposition (palladium black formation).

  • Stability: The cyclopropyl ring is generally stable under basic Pd-coupling conditions but can be sensitive to radical pathways or strong acids.

Electronic Profile
  • 4-Methoxy Group: Increases electron density on the nitrogen. This facilitates the attack on the Pd(II) center (transmetallation/coordination equivalent) but makes the resulting arylamine product prone to oxidation if not handled under inert atmosphere.

Reagent Selection Guide

Ligand Selection Strategy

For primary anilines with ortho substitution, the ligand must create a binding pocket that enforces mono-arylation while accommodating the substrate's bulk.

LigandRecommendation LevelRationale
BrettPhos Primary Choice Specifically engineered for primary amines.[1][2] Its bulk prevents bis-arylation and promotes reductive elimination. Excellent for coupling with aryl chlorides.
RuPhos Secondary Choice Typically for secondary amines, but its smaller steric profile compared to BrettPhos can sometimes accommodate extremely hindered primary anilines better if BrettPhos fails.
tBuXPhos Alternative Highly effective for aryl tosylates or when the coupling partner (electrophile) is also sterically hindered.
BINAP/DPPF Not RecommendedGenerally lack the electron richness and steric bulk required for difficult ortho-substituted couplings at moderate temperatures.
Catalyst Source

Recommendation: Use Precatalysts (e.g., BrettPhos Pd G4) rather than generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Why? G3/G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and activate rapidly at room temperature, avoiding the "induction period" and reproducibility issues associated with the quality of Pd₂(dba)₃ batches.

Base Selection
  • LHMDS (LiHMDS): The gold standard for hindered substrates. It is soluble in organic solvents (THF/Toluene), ensuring a homogeneous reaction which is critical for kinetics.

  • NaOtBu: A strong solid base. Good for standard cases but insolubility can limit rate in highly hindered systems.

  • K₃PO₄: Use only if the coupling partner has base-sensitive functional groups (e.g., esters, nitriles). Requires water or a phase transfer catalyst to be effective.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on where the cyclopropyl steric bulk impacts the workflow.

BuchwaldCycle cluster_steric Steric Bottleneck PreCat Pd G4 Precatalyst (Air Stable) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-X + Pd) ActiveCat->OxAdd + Ar-X PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar AmineBind Amine Coordination (CRITICAL STEP) PdII_Ar->AmineBind + Substrate (Steric Clash Risk) Deprot Deprotonation (Base: LHMDS) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration Product N-Aryl-2-cyclopropyl- 4-methoxyaniline RedElim->Product

Figure 1: Catalytic cycle highlighting the Amine Coordination step where the ortho-cyclopropyl group creates the highest resistance, necessitating the use of specific ligands like BrettPhos.

Experimental Protocols

Protocol A: Rapid Screening (20 mg scale)

Use this to validate ligand choice before scale-up.

Reagents:

  • Aryl Halide (1.0 equiv)[3][4]

  • 2-Cyclopropyl-4-methoxyaniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: THF or Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a 1-dram vial (equipped with a stir bar) with the Aryl Halide and Pd-Precatalyst.

  • Amine Addition: Add 2-Cyclopropyl-4-methoxyaniline.

  • Solvent/Base: Add solvent (concentration ~0.2 M) followed by the dropwise addition of LHMDS solution.

    • Note: LHMDS acts as both base and deprotonating agent; add slowly to avoid exotherms.

  • Reaction: Seal the vial. Stir at 65°C for 2–4 hours.

  • Analysis: Quench a 50 µL aliquot with saturated NH₄Cl/EtOAc. Analyze via LC-MS.

    • Success Criteria: >85% conversion of Aryl Halide.[5] If conversion is low, switch to RuPhos Pd G4 and repeat.

Protocol B: Optimized Scale-Up (1.0 Gram)

Designed for high purity and isolation.

Reagents:

  • Aryl Bromide (1.0 equiv, e.g., 5.0 mmol)

  • 2-Cyclopropyl-4-methoxyaniline (1.1 equiv, 5.5 mmol)

  • Catalyst: BrettPhos Pd G4 (1.0 mol%, 0.05 mmol)

    • Alternative: Pd₂(dba)₃ (1 mol%) + BrettPhos Ligand (2.5 mol%) if G4 is unavailable.

  • Base: NaOtBu (1.4 equiv, 7.0 mmol) - Switching to solid base for scale-up cost-efficiency unless LHMDS was strictly required in screening.

  • Solvent: Toluene (25 mL, 0.2 M)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 100 mL 3-neck round bottom flask equipped with a reflux condenser. Cool under a stream of Nitrogen/Argon.

  • Charging: Add the Aryl Bromide, Amine Substrate, NaOtBu, and BrettPhos Pd G4 catalyst to the flask.

  • Degassing: Add anhydrous Toluene. Sparge the solution with Nitrogen for 10 minutes (bubbling gas through liquid) to remove dissolved Oxygen.

  • Heating: Heat the reaction mixture to 80–100°C (oil bath temperature). Stir vigorously.

    • Checkpoint: Monitor by HPLC/TLC at 1 hour and 4 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (50 mL).

    • Filter through a pad of Celite to remove Palladium black and salts. Rinse pad with EtOAc.

    • Scavenging (Optional but Recommended): Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to reduce residual Pd content <10 ppm.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Optimization Decision Tree

DecisionTree Start Start: Protocol A (BrettPhos / LHMDS) Check Check Conversion (LCMS) Start->Check Good >90% Conversion Proceed to Scale-up Check->Good Low <50% Conversion Check->Low Branch1 Is Starting Material Intact? Low->Branch1 Yes Yes (Stalled) Increase Temp to 100°C OR Switch to RuPhos Branch1->Yes No No (Decomposition) Lower Temp to 50°C Switch Base to Cs2CO3 Branch1->No

Figure 2: Logical flow for troubleshooting reaction failures based on LCMS data.

References

  • Buchwald-Hartwig Amination Overview & Mechanism Source: Wikipedia / Organic Chemistry Portal URL:[Link][6]

  • Ligand Effects: BrettPhos vs. RuPhos Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Source: National Institutes of Health (PMC) URL:[Link]

  • Rational Ligand Design for Hindered Primary Amines Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Precatalyst Preparation and Utility Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines Source: Chemical Science (RSC) URL:[Link]

Sources

Strategic Protocol: Site-Specific N-Cyclopropylation of 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The installation of a cyclopropyl group onto an aniline nitrogen is a high-value transformation in medicinal chemistry.[1] Unlike simple alkyl groups, the cyclopropyl moiety introduces significant metabolic stability (blocking


-hydroxylation) and modulates the basicity of the nitrogen lone pair due to the unique orbital character (increased s-character) of the cyclopropyl C-N bond.

For 4-methoxyaniline (p-anisidine), direct alkylation using cyclopropyl halides is kinetically incompetent due to the high ring strain preventing the formation of the


 transition state. Therefore, oxidative cross-coupling or reductive amination strategies are required.
Methodological Comparison
FeatureMethod A: Chan-Lam Coupling (Recommended)Method B: Modified Reductive Amination
Mechanism Oxidative Copper Catalysis (Cu

/Cu

)
Hemiaminal formation

Reduction
Key Reagent Cyclopropylboronic acid[(1-Ethoxycyclopropyl)oxy]trimethylsilane
Conditions Aerobic, Mild (60-70°C), Neutral/Weak BaseMoisture sensitive, Strong Reductant (NaBH

/BF

)
Scalability Excellent for Discovery (<10g)Preferred for Process (>100g) due to cost
FGI Tolerance High (Tolerates halides, nitriles, esters)Moderate (Reductant incompatible with ketones/aldehydes)
Primary Risk Protodeboronation of boronic acidStability of the hemiaminal precursor

Recommendation: For discovery and lead optimization phases, Method A (Chan-Lam) is the gold standard due to operational simplicity and functional group tolerance.

Primary Protocol: Copper-Promoted Chan-Lam Coupling[2][3][4][5][6]

This protocol utilizes an oxidative cross-coupling strategy.[2] The addition of 2,2'-bipyridine is critical ; unlike aryl boronic acids, cyclopropylboronic acid requires the bipyridine ligand to stabilize the copper intermediate and prevent rapid protodeboronation.

Mechanistic Workflow

The reaction proceeds via a Cu(II) oxidative cycle. The key challenge is balancing the rate of transmetallation against the rate of boronic acid decomposition.

ChanLamMechanism Cu2 Cu(OAc)2 (Pre-catalyst) ActiveCat [Cu(II)(bipy)(OAc)2] Cu2->ActiveCat Coordination Ligand 2,2'-Bipyridine Ligand->ActiveCat ComplexA Cu(II)-Amido Complex ActiveCat->ComplexA + Aniline (-HOAc) Substrate 4-Methoxyaniline (Nucleophile) Substrate->ComplexA Transmetal Transmetallation ComplexA->Transmetal Boronic Cyclopropylboronic Acid Boronic->Transmetal Cu3 Cu(III) Species (High Energy) Transmetal->Cu3 RedElim Reductive Elimination Cu3->RedElim Product N-Cyclopropyl-4-methoxyaniline RedElim->Product Cu1 Cu(I) Species RedElim->Cu1 Oxidation Oxidation (O2/Air) Cu1->Oxidation Oxidation->ActiveCat Regeneration

Figure 1: Catalytic cycle for the Chan-Lam N-cyclopropylation. Note the requirement for re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen.

Experimental Procedure

Scale: 1.0 mmol (approx. 123 mg of aniline) Solvent: 1,2-Dichloroethane (DCE) [Note: Toluene may be substituted for green chemistry compliance, but DCE often provides higher conversion rates for this specific transformation.]

Reagents Table
ReagentMW ( g/mol )Equiv.Amount
4-Methoxyaniline 123.151.0123 mg
Cyclopropylboronic acid 85.892.0172 mg
Cu(OAc)

181.631.0182 mg
2,2'-Bipyridine 156.181.0156 mg
Na

CO

105.992.0212 mg
DCE --5.0 mL (0.2 M)
Step-by-Step Protocol
  • Catalyst Pre-Complexation (Crucial Step):

    • To a dry 20 mL reaction vial equipped with a magnetic stir bar, add Cu(OAc)

      
       (1.0 eq) and 2,2'-bipyridine (1.0 eq).
      
    • Add 2.5 mL of DCE.

    • Stir vigorously at room temperature (RT) for 10-15 minutes.

    • Observation: The solution should turn a deep blue/turquoise, indicating the formation of the [Cu(bipy)] complex. Failure to pre-complex can lead to lower yields.

  • Substrate Addition:

    • Add the cyclopropylboronic acid (2.0 eq) and Na

      
      CO
      
      
      
      (2.0 eq) to the blue suspension.
    • Add the 4-methoxyaniline (1.0 eq) dissolved in the remaining 2.5 mL of DCE.

  • Reaction Incubation:

    • Atmosphere: Do NOT purge with argon. This reaction requires oxygen.[3][4][2][5] Attach a drying tube or leave open to air (if humidity is low), or ideally, attach an O

      
       balloon for accelerated kinetics.
      
    • Temperature: Heat the block to 70°C .

    • Time: Stir vigorously for 4–16 hours. Monitor by LCMS.

  • Work-up:

    • Cool to RT. Dilute with dichloromethane (DCM, 20 mL).

    • Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

    • Wash the filtrate with water (1 x 15 mL) and brine (1 x 15 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Flash Column Chromatography: Silica gel.

    • Eluent: 0-10% EtOAc in Hexanes. (The product is relatively non-polar compared to the starting aniline).

Secondary Protocol: Modified Reductive Amination (Scale-Up)

For scenarios where cyclopropylboronic acid is cost-prohibitive, this method uses a cyclopropanone equivalent.

Safety Warning: This route involves the generation of reactive hemiaminals and the use of strong reducing agents.

Experimental Procedure

Reagents:

  • 4-Methoxyaniline

  • [(1-Ethoxycyclopropyl)oxy]trimethylsilane (Giam's Reagent)

  • NaBH

    
    
    
  • Acetic Acid / MeOH

Step-by-Step Protocol
  • Imine/Hemiaminal Formation:

    • Dissolve 4-methoxyaniline (1.0 eq) in MeOH (0.5 M).

    • Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq) and acetic acid (1.0 eq).

    • Reflux for 2-3 hours.

    • Mechanism:[6][7][2][5][8][9] The silyl ether hydrolyzes to cyclopropanone ethyl hemiacetal, which condenses with the aniline.

  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add NaBH

      
       (4.0 eq) portion-wise (Gas evolution!).
      
    • Allow to warm to RT and stir for 12 hours.

  • Work-up:

    • Quench with 1N NaOH. Extract with Et

      
      O.
      
    • Purify via distillation or chromatography.

Quality Control & Characterization

Compound: N-Cyclopropyl-4-methoxyaniline Formula: C


H

NO MW: 163.22 g/mol
TechniqueExpected Signal / Diagnostic FeatureInterpretation
LC-MS [M+H]

= 164.2
Confirm mass. Look for absence of SM (124.1).

H NMR

0.45-0.55 (m, 2H), 0.70-0.80 (m, 2H)
Cyclopropyl ring CH

. High field shift is diagnostic.

H NMR

2.35-2.45 (m, 1H)
Cyclopropyl CH . Methine proton.

H NMR

3.75 (s, 3H)
Methoxy group .

H NMR

6.6-6.8 (AA'BB' system)
Aromatic protons .

H NMR
Broad singlet ~3.5-4.0 ppmN-H . Exchangeable with D

O.

Troubleshooting & Expert Insights

  • Issue: Low Conversion.

    • Cause: Catalyst death (reduction to Cu(0) or Cu(I) stagnation).

    • Fix: Ensure adequate oxygen flow. Use an O

      
       balloon rather than passive air. Add molecular sieves (4Å) to remove water if using non-anhydrous solvents, as water can hydrolyze the boronic acid.
      
  • Issue: Protodeboronation (Formation of Cyclopropane gas).

    • Cause: Reaction temperature too high or lack of ligand.

    • Fix: Ensure Bipyridine is used.[10][11] Lower temp to 60°C and extend time. Add the boronic acid in two portions (0h and 2h).

  • Issue: Bis-cyclopropylation.

    • Insight: Rare due to steric bulk of the first cyclopropyl group. If observed, reduce boronic acid to 1.2 eq.

References

  • King, A. E., et al. (2006). "Copper-Catalyzed Coupling of Functionalized Aryl Boronic Acids and Amines." Journal of Organic Chemistry.

  • Tsuritani, T., et al. (2009). "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Organic Letters. (Note: This is the seminal paper defining the bipyridine/Cu(OAc)2 conditions for this specific transformation).

  • Giam, C. S., et al. (1984). "N-Cyclopropylation of aromatic amines." Journal of the Chemical Society, Perkin Transactions 1. (Reference for the reductive amination route).

  • Antilla, J. C., & Buchwald, S. L. (2001). "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters.

Sources

Application Notes and Protocols for the Coupling of 2-Cyclopropyl-4-methoxyaniline with Halides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Complex Anilines

The synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. Among these, derivatives of 2-cyclopropyl-4-methoxyaniline are of significant interest due to the unique conformational constraints and electronic properties imparted by the cyclopropyl group. This guide provides a detailed exploration of the reaction conditions for the coupling of 2-cyclopropyl-4-methoxyaniline with a variety of halides, with a primary focus on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination. Additionally, alternative copper-catalyzed methodologies will be discussed, offering a comprehensive toolkit for researchers in the field.

The inherent steric hindrance of the ortho-cyclopropyl group, combined with the electron-donating nature of the para-methoxy group, presents a unique set of challenges and considerations for achieving high-yielding and selective C-N bond formation. This document will not only provide step-by-step protocols but also delve into the underlying mechanistic principles to empower researchers to troubleshoot and optimize these critical reactions.

Core Principles: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

A Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl halide, forming a Pd(II) complex. The amine then coordinates to this complex, and a base facilitates its deprotonation to form a palladium amide. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(Ln)-X Ar-Pd(II)(Ln)-X Oxidative Addition->Ar-Pd(II)(Ln)-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Ln)-X->Amine Coordination & Deprotonation + HNR'R'', Base Ar-Pd(II)(Ln)-NR'R'' Ar-Pd(II)(Ln)-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)(Ln)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(Ln)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Key Reaction Parameters for Coupling 2-Cyclopropyl-4-methoxyaniline

The successful coupling of 2-cyclopropyl-4-methoxyaniline hinges on the careful selection of several key parameters. The steric hindrance from the ortho-cyclopropyl group necessitates the use of catalyst systems that can overcome this challenge.

Choice of Palladium Catalyst and Ligand: The Heart of the Reaction

For sterically hindered anilines, the choice of phosphine ligand is paramount. Bulky, electron-rich monodentate biaryl phosphine ligands are generally the most effective. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition, and facilitate the final reductive elimination step.[3]

LigandStructureKey Features & Applications
BrettPhos Excellent for coupling primary amines and anilines, often providing high yields with low catalyst loadings.[4]
RuPhos Broadly applicable for a wide range of C-N cross-coupling reactions.
XPhos A versatile and widely used ligand for various Buchwald-Hartwig aminations.
Josiphos-type ligands Shown to be effective for coupling primary amines at very low catalyst loadings.[4]

Recommendation: For the coupling of 2-cyclopropyl-4-methoxyaniline, BrettPhos or RuPhos are excellent starting points due to their proven efficacy with sterically demanding substrates.

The Role of the Base: A Critical Decision

A strong, non-nucleophilic base is required to deprotonate the aniline, forming the active nucleophile. The choice of base can significantly impact the reaction rate and yield.

BaseChemical FormulaProperties and Considerations
Sodium tert-butoxide NaOt-BuA strong, commonly used base. Effective but can be sensitive to certain functional groups.
Lithium bis(trimethylsilyl)amide LiN(SiMe₃)₂ (LHMDS)A strong, non-nucleophilic base that is often compatible with a wider range of functional groups.[4]
Potassium phosphate K₃PO₄A milder base, sometimes used in copper-catalyzed reactions.[5]
Cesium carbonate Cs₂CO₃A milder base, often used in combination with specific ligand systems.[6]

Recommendation: Sodium tert-butoxide is a robust choice for many Buchwald-Hartwig reactions. However, if the halide substrate contains base-sensitive functional groups, LHMDS is a preferable alternative.

Solvent Selection: Influencing Solubility and Reactivity

The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for Buchwald-Hartwig reactions.[1]
Dioxane 101Another frequently used solvent.
Tetrahydrofuran (THF) 66Can be used, but its lower boiling point may require longer reaction times or sealed-tube conditions.

Recommendation: Toluene is generally the preferred solvent for these reactions, offering a good balance of solubility and a suitable boiling point for thermal reactions.

Halide Reactivity: I > Br > Cl

The reactivity of the aryl halide follows the general trend of I > Br > Cl. While aryl iodides and bromides are typically good substrates, the coupling of aryl chlorides can be more challenging and often requires more specialized and bulky phosphine ligands to achieve good yields.[4]

Experimental Protocols

The following protocols are designed as a starting point for the coupling of 2-cyclopropyl-4-methoxyaniline with aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of sterically hindered anilines.[6][7]

Materials:

  • 2-Cyclopropyl-4-methoxyaniline

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., BrettPhos or RuPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), 2-cyclopropyl-4-methoxyaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.012-0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5-10 mL) via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Aryl Halide, Aniline, Base, Catalyst, Ligand Inert Atmosphere Evacuate & Backfill with Inert Gas (3x) Add Reactants->Inert Atmosphere Add Solvent Add Anhydrous Toluene Inert Atmosphere->Add Solvent Heat & Stir Heat to 80-110 °C with Stirring Add Solvent->Heat & Stir Monitor Monitor by TLC or GC-MS Heat & Stir->Monitor Cool & Dilute Cool to RT & Dilute Monitor->Cool & Dilute Filter Filter through Celite Cool & Dilute->Filter Purify Concentrate & Purify by Chromatography Filter->Purify

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions.[8] Modern protocols often utilize ligands to improve reaction efficiency.

Materials:

  • 2-Cyclopropyl-4-methoxyaniline

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or DMF

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), 2-cyclopropyl-4-methoxyaniline (1.2 mmol), CuI (0.1 mmol), the ligand (0.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

  • Solvent Addition: Add anhydrous toluene or DMF (5 mL).

  • Reaction: Stir the mixture at 100-140 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., switching from XPhos to BrettPhos for a hindered substrate), or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.

  • Side Reactions: The formation of hydrodehalogenated arene as a byproduct can occur. This may be minimized by carefully controlling the reaction temperature and ensuring an efficient catalytic turnover.

  • No Reaction: If no reaction occurs, verify the activity of the palladium catalyst. Using a pre-catalyst can often give more reproducible results. Also, confirm that the base is of sufficient strength and purity.

Conclusion

The coupling of 2-cyclopropyl-4-methoxyaniline with halides is a readily achievable transformation with the appropriate choice of reaction conditions. The Buchwald-Hartwig amination, employing bulky phosphine ligands such as BrettPhos or RuPhos, offers a versatile and high-yielding approach. For specific applications or as an alternative, the copper-catalyzed Ullmann condensation provides another valuable synthetic route. By understanding the fundamental principles and carefully selecting the catalyst, ligand, base, and solvent, researchers can confidently synthesize a wide array of novel aniline derivatives for applications in drug discovery and materials science.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Modak, A., Nett, A. J., Swift, E. C., Haibach, M. C., & Chan, V. S. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • Sivarajan, C., Saha, S., Mulla, S., & Mitra, R. (2024). NaNH2 as a Nitrogen Source and Base to Synthesize Triarylamines from Aryl Halides Using Pd-Catalyzed C-N Coupling. The Journal of Organic Chemistry.
  • Kung, M. G., Onnuch, P., & Liu, R. Y. (2024). A General Method for the Preparation of Primary Arylamines. Organic Letters, 26(49), 9847–9851.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419.
  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • Sivarajan, C., et al. (2024). NaNH2 as a Nitrogen Source and Base to Synthesize Triarylamines from Aryl Halides Using Pd-Catalyzed C-N Coupling. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Retrieved from [Link]

  • ResearchGate. (2020). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (2021). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Retrieved from [Link]

  • ResearchGate. (2016). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]

  • ResearchGate. (2020). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • ResearchGate. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

  • PubMed. (2020). Palladium-Catalyzed Chemoselective Synthesis of 2-Aminocinnamyl Esters via Sequential Amination and Olefination of Aryl Iodides. Retrieved from [Link]

  • RSC Publishing. (2019). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Retrieved from [Link]

  • MDPI. (2021). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]

  • Monash University. (2016). Synthesis of 3-(alkylamino)-, 3-(alkoxy)-, 3-(aryloxy)-, 3-(alkylthio)-, and 3-(arylthio)-1,2,4-triazines by using a unified route with 3-(methylsulfonyl)-1,2,4-triazine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Retrieved from [Link]

  • Springer. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]

Sources

Application Notes & Protocols: Reductive Amination Techniques Involving 2-Cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Cyclopropyl-4-methoxyaniline in Drug Discovery

2-Cyclopropyl-4-methoxyaniline is a valuable primary aromatic amine that serves as a pivotal structural motif in modern medicinal chemistry. Its unique combination of a strained cyclopropyl ring, which can act as a bioisostere for other groups and impart favorable metabolic stability, and an electron-donating methoxy group makes it a sought-after building block for complex molecular architectures. The synthesis of N-alkylated derivatives from this core structure is a frequent objective in the development of novel therapeutic agents.

Reductive amination stands as one of the most robust, versatile, and widely adopted methods for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the direct coupling of amines with aldehydes or ketones to generate secondary or tertiary amines, respectively. Its prevalence in the pharmaceutical industry is a testament to its operational simplicity, broad substrate scope, and the ability to perform the reaction in a single pot ("one-pot" synthesis), which enhances efficiency and reduces waste.[3][4]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of reductive amination techniques to 2-Cyclopropyl-4-methoxyaniline. We will delve into the underlying mechanism, compare critical reagents, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Mechanistic Underpinnings: A Two-Stage Process

Reductive amination is not a single mechanistic step but a sequential, in-situ reaction.[3] Understanding this two-stage process is critical for rational protocol design and troubleshooting.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-Cyclopropyl-4-methoxyaniline) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate.[3][5]

  • Reduction: This hemiaminal then undergoes dehydration to form an imine (for primary amines). Under the weakly acidic conditions often employed, the imine nitrogen can be protonated to form a highly electrophilic iminium ion. A carefully selected reducing agent, present in the same pot, then rapidly and selectively reduces this C=N double bond to yield the final secondary amine product.[6]

The reaction is typically performed under weakly acidic conditions (pH ~5-7). This is a crucial parameter: the acid acts as a catalyst, protonating the carbonyl to increase its electrophilicity and facilitating the final dehydration step.[3][5] However, excessive acidity must be avoided as it would fully protonate the starting amine, rendering it non-nucleophilic and halting the initial step.

G cluster_mechanism Reaction Pathway reactant reactant intermediate intermediate product product reagent reagent Aniline 2-Cyclopropyl- 4-methoxyaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Carbonyl Aldehyde / Ketone (R1-CO-R2) Carbonyl->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine H2O_out - H₂O Hemiaminal->H2O_out Dehydration Imine->Hemiaminal Reversible FinalProduct N-Alkylated Product (Secondary Amine) Imine->FinalProduct H_plus + H⁺ (cat.) H_plus->Carbonyl Activation Reducer + Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine Reduction

Caption: General mechanism of one-pot reductive amination.

Critical Component Analysis: Choosing the Right Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be powerful enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting aldehyde or ketone. This selectivity is paramount for achieving high yields and purity.[7]

Reducing AgentFormulaKey Characteristics & CausalityCommon SolventsSafety & Handling
Sodium Triacetoxyborohydride NaBH(OAc)₃Reagent of Choice. The three electron-withdrawing acetate groups attenuate the hydride-donating ability, making it less reactive towards carbonyls but highly effective for the more electrophilic iminium ion. It is a mild, reliable, and general reagent.[3][7][8][9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFMoisture-sensitive; handle under an inert atmosphere. Non-toxic byproducts (acetate salts).[9][10]
Sodium Cyanoborohydride NaBH₃CNHistorically Popular. The electron-withdrawing cyanide group provides excellent selectivity for imines/iminiums. Its reactivity is pH-dependent, being stable in mild acid where imine formation is favorable.[3][6][11]Methanol (MeOH), Ethanol (EtOH)Highly Toxic. Can release hydrogen cyanide (HCN) gas upon acidification during workup. Requires handling in a well-ventilated fume hood with extreme caution.[3][12]
Catalytic Hydrogenation H₂ / Pd-CGreen Chemistry Approach. Uses hydrogen gas as the terminal reductant, producing only water as a byproduct. High atom economy. The catalyst facilitates both imine formation and subsequent reduction on its surface.[3][13]MeOH, EtOH, Ethyl Acetate (EtOAc)Requires specialized hydrogenation equipment. Palladium on carbon (Pd/C) can be pyrophoric when dry. Requires careful handling of flammable hydrogen gas.
Sodium Borohydride NaBH₄For Two-Step Procedures. A powerful reducing agent that readily reduces both aldehydes and ketones. It is generally not selective enough for one-pot reactions but is excellent for reducing a pre-formed, isolated imine.[3][11]MeOH, EtOHFlammable solid. Reacts with water and acids to produce hydrogen gas. Less toxic than NaBH₃CN.

Experimental Workflows & Protocols

Protocol 1: Gold Standard Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol describes the reliable, one-pot synthesis of N-isobutyl-2-cyclopropyl-4-methoxyaniline.

Workflow Diagram:

G start Start charge_reagents 1. Charge flask with aniline and aldehyde in DCM start->charge_reagents end End: Purified Product add_stab 2. Add NaBH(OAc)₃ portion-wise at 0 °C to RT charge_reagents->add_stab react 3. Stir at room temperature (Monitor by TLC/LCMS) add_stab->react quench 4. Quench with saturated aqueous NaHCO₃ react->quench extract 5. Separate layers and extract aqueous with DCM quench->extract dry_concentrate 6. Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify 7. Purify by column chromatography dry_concentrate->purify purify->end

Caption: Workflow for reductive amination using STAB.

Materials & Reagents:

ReagentFormulaMWAmountMoles
2-Cyclopropyl-4-methoxyanilineC₁₀H₁₃NO163.221.00 g6.13 mmol
IsobutyraldehydeC₄H₈O72.110.53 g (0.67 mL)7.35 mmol (1.2 eq)
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.95 g9.20 mmol (1.5 eq)
Dichloromethane (DCM)CH₂Cl₂-30 mL-
Saturated aq. NaHCO₃--20 mL-
Anhydrous Na₂SO₄----

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Cyclopropyl-4-methoxyaniline (1.00 g, 6.13 mmol).

  • Solvent and Aldehyde Addition: Dissolve the aniline in dichloromethane (30 mL). Add isobutyraldehyde (0.67 mL, 7.35 mmol, 1.2 eq) via syringe.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.95 g, 9.20 mmol, 1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly. Causality Note: The controlled, cooled addition of STAB, a moisture-sensitive reagent, prevents a rapid exotherm and potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Workup - Quench: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-isobutyl-2-cyclopropyl-4-methoxyaniline.

Protocol 2: Green Chemistry Approach via Catalytic Hydrogenation

This protocol describes the synthesis of N-benzyl-2-cyclopropyl-4-methoxyaniline, showcasing a method with high atom economy.

Workflow Diagram:

G start Start charge_reagents 1. Charge Parr vessel with aniline, benzaldehyde, and MeOH start->charge_reagents end End: Purified Product add_catalyst 2. Add Pd/C catalyst under N₂ charge_reagents->add_catalyst hydrogenate 3. Seal, purge with N₂, then pressurize with H₂ (50 psi) add_catalyst->hydrogenate react 4. Stir at room temperature until H₂ uptake ceases hydrogenate->react filter 5. Vent, purge with N₂. Filter through Celite® react->filter concentrate 6. Concentrate filtrate under reduced pressure filter->concentrate purify 7. Purify by crystallization or chromatography concentrate->purify purify->end

Caption: Workflow for catalytic hydrogenation.

Materials & Reagents:

ReagentFormulaMWAmountMoles
2-Cyclopropyl-4-methoxyanilineC₁₀H₁₃NO163.221.00 g6.13 mmol
BenzaldehydeC₇H₆O106.120.72 g (0.69 mL)6.74 mmol (1.1 eq)
Palladium on Carbon (10 wt%)Pd/C-65 mg~1 mol% Pd
Methanol (MeOH)CH₄O-40 mL-
Hydrogen (H₂) gasH₂-50 psi-
Celite®----

Step-by-Step Procedure:

  • Vessel Preparation: To a glass liner for a Parr hydrogenation apparatus, add 2-Cyclopropyl-4-methoxyaniline (1.00 g, 6.13 mmol) and methanol (40 mL).

  • Reagent Addition: Add benzaldehyde (0.69 mL, 6.74 mmol, 1.1 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (65 mg). Safety Note: Pd/C can be pyrophoric. Do not add to the solvent in the presence of air. Always handle under an inert atmosphere.

  • Hydrogenation: Place the liner in the Parr apparatus, seal the vessel, and purge three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is complete when hydrogen uptake, as observed on the pressure gauge, ceases (typically 6-24 hours).

  • Workup - Filtration: Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 10 mL). Causality Note: Filtering through Celite® ensures complete removal of the heterogeneous catalyst, which is crucial for product purity and to prevent subsequent unwanted reactions.

  • Workup - Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The resulting crude product can often be purified by recrystallization or, if necessary, by flash column chromatography.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Reaction Stalls / Low Conversion 1. Incomplete imine formation (sterically hindered substrates).2. Deactivated or poor quality reducing agent (e.g., STAB exposed to moisture).3. Insufficient catalyst activity (H₂/Pd-C).1. For STAB reactions, add 1 equivalent of acetic acid to catalyze imine formation.[8][9]2. Use a fresh bottle of STAB; ensure anhydrous conditions.3. Use a fresh batch of catalyst or increase catalyst loading.
Formation of Alcohol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄) that reduces the starting carbonyl.Switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[3]
Recovery of Starting Aniline Only Aldehyde/ketone is too sterically hindered or electronically deactivated for imine formation.Increase reaction temperature. Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) or a dehydrating agent (e.g., molecular sieves), though this complicates the one-pot procedure.
Dialkylation of Product The secondary amine product is reacting with another molecule of aldehyde to form a tertiary amine.Use a strict 1.0-1.1 equivalent of the aldehyde. This is more common with highly reactive aldehydes and unhindered amines. The STAB method generally minimizes this.[8]

Conclusion

The reductive amination of 2-Cyclopropyl-4-methoxyaniline is a highly effective and versatile method for generating diverse N-substituted derivatives crucial for pharmaceutical research. The choice between the mild and reliable sodium triacetoxyborohydride protocol and the atom-economical catalytic hydrogenation approach allows chemists to select the optimal conditions based on substrate compatibility, scale, and available equipment. By understanding the underlying mechanism and the critical role of reagent selection, researchers can confidently and efficiently synthesize target molecules for the advancement of drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Dunne, S., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. (n.d.). Chem 115 Handout. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wang, X., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

  • Van Praet, S., et al. (2022). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. ACS Sustainable Chemistry & Engineering, 10(20), 6503–6508. [Link]

  • OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-CP-4-OMA-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Yield Optimization)

Executive Summary & Core Challenge

User Query: "I am attempting to synthesize 2-Cyclopropyl-4-methoxyaniline via Suzuki coupling, but yields are inconsistent (<30%) and I observe significant starting material recovery and de-boronated byproducts."

Technical Diagnosis: The synthesis of 2-Cyclopropyl-4-methoxyaniline presents a "perfect storm" of three competing failure modes:

  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable.[1] It hydrolyzes and loses the boron moiety faster than the transmetallation step occurs, especially in aqueous base.

  • Steric Hindrance: The ortho-amino group (even if unprotected) creates steric bulk that slows down the oxidative addition and transmetallation steps.

  • Catalyst Poisoning: The free aniline nitrogen can coordinate to Palladium (Pd), forming inactive "Pd-black" species, effectively killing your catalyst before turnover.

This guide provides a self-validating protocol to bypass these issues, moving from "Standard Suzuki" to High-Turnover Ligand Systems and Boron-Protected Reagents .

Critical Troubleshooting Guide (Decision Matrix)

Before altering your entire route, diagnose the specific failure mode using this matrix.

Observation (LCMS/NMR)DiagnosisRoot CauseImmediate Fix
Cyclopropane (gas) / Benzene derivative Protodeboronation Boronic acid decomposed before coupling.Switch to Potassium Cyclopropyltrifluoroborate .
Recovered Aryl Halide (SM) Catalyst Arrest Oxidative addition failed. Ligand is too weak or Pd is poisoned by amine.Use Pd-118 (dtbpf) or SPhos ; Protect amine as acetamide.
Homocoupling (Biaryl) Disproportionation Oxygen leak or low Boron reactivity.Degas solvents vigorously; Increase Boron equiv. to 1.5x.
Black Precipitate (Early) Pd Aggregation Ligand dissociation; Free amine coordination.Switch to Pre-catalysts (e.g., XPhos Pd G2); Avoid Pd(PPh3)4.

Optimized Synthetic Protocol

Route Selection: The Trifluoroborate Advantage

Why this works: We replace the unstable Cyclopropylboronic acid with Potassium Cyclopropyltrifluoroborate . This salt acts as a "slow-release capsule," hydrolyzing slowly in situ to release the active boronic acid only as fast as the catalyst can consume it, minimizing decomposition.

Reagents & Stoichiometry
  • Substrate: 2-Bromo-4-methoxyaniline (1.0 equiv)

  • Coupling Partner: Potassium Cyclopropyltrifluoroborate (1.3 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + Pcy₃ (Tricyclohexylphosphine) (10 mol%)[2]

    • Alternative: Pd(dppf)Cl₂[2][3]·DCM (for robustness)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent System: Toluene / Water (3:1 ratio) - Strictly degassed

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with 2-Bromo-4-methoxyaniline (1.0 eq), Potassium Cyclopropyltrifluoroborate (1.3 eq), and K₃PO₄ (3.0 eq).

    • CRITICAL: If using Pd(OAc)₂/Pcy₃, add them now. If using a sensitive pre-catalyst, add after degassing.

    • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition:

    • Add Toluene and Water (3:1 v/v). The high water content is necessary to solubilize the inorganic base and facilitate the hydrolysis of the trifluoroborate.

    • Note: Concentration should be approx. 0.1 M to 0.2 M relative to the bromide.

  • Reaction:

    • Heat the mixture to 100 °C with vigorous stirring (1000 rpm). The biphasic mixture requires high shear to maximize interfacial surface area.

    • Time: Run for 12–16 hours.

    • Checkpoint: Check LCMS at 2 hours. If <10% conversion, temperature is too low or catalyst is dead.

  • Workup (Oxidation Sensitive):

    • Cool to room temperature.[1][2][4]

    • Dilute with EtOAc and wash with water.

    • CRITICAL: 4-Methoxyanilines are electron-rich and prone to air oxidation (turning purple/black). Perform evaporation and column chromatography quickly.

    • Use 1% Triethylamine in your eluent (Hexane/EtOAc) to prevent acid-catalyzed degradation on silica.

Mechanistic Visualization (The "Why")

The following diagram illustrates the competing pathways. Your goal is to maximize the green "Productive Cycle" and minimize the red "Failure Modes."

SuzukiMechanism Start 2-Bromo-4-methoxyaniline (Substrate) OxAdd Oxidative Addition Complex Start->OxAdd + Pd(0) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->OxAdd TransMet Transmetallation OxAdd->TransMet + Boron_Acid Pd_Black Pd Black (Amine Poisoning) OxAdd->Pd_Black Free Amine Coordination Boron Cyclopropyl-BF3 (Slow Release) Boron_Acid Cyclopropyl-B(OH)2 (Active Species) Boron->Boron_Acid Hydrolysis (H2O/Base) DeBoron Protodeboronation (Cyclopropane Gas) Boron_Acid->DeBoron Fast Decay RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Active Regeneration Product 2-Cyclopropyl-4-methoxyaniline RedElim->Product

Caption: Kinetic competition between productive coupling (Green path) and protodeboronation/catalyst poisoning (Red paths).

Frequently Asked Questions (FAQ)

Q1: Why use Toluene/Water? Can't I use anhydrous DMF? A: No. The Suzuki coupling of trifluoroborates requires water to hydrolyze the -BF3 group into the active -B(OH)2 species. Without water, the reaction will stall. Toluene is preferred over DMF because it is non-polar, which helps protect the active catalyst from the polar amine substrate to some extent.

Q2: My product turns black on the rotovap. What is happening? A: Electron-rich anilines like 2-cyclopropyl-4-methoxyaniline are easily oxidized by air, forming quinoid-like impurities.

  • Fix: Add a pinch of ascorbic acid or BHT to your collection flask during concentration. Store the final product under Argon in the freezer.

Q3: Can I use the cheaper Cyclopropylboronic acid instead of the Trifluoroborate? A: Yes, but you must use a massive excess (2.0–3.0 equiv) to account for decomposition. You must also add it portion-wise (e.g., every 2 hours) rather than all at once, to maintain a low steady-state concentration relative to the catalyst.

Q4: The reaction works but stops at 60% conversion. Should I add more catalyst? A: Adding catalyst later rarely works because the ligands are likely oxidized or the Pd has aggregated. Instead, add more Boron species and Base . The boron reagent is the limiting factor due to its instability.

References

  • Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

    • Key Insight: Establishes Pd(OAc)2/Pcy3 as a superior system for sterically demanding cyclopropyl couplings.
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

    • Key Insight: Foundational text on using trifluoroborates to solve protodeboronation issues.[1][3]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

    • Key Insight: Detailed mechanistic review of boronic acid instability and hydrolysis r

Sources

Preventing oxidation of 2-Cyclopropyl-4-methoxyaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Oxidation of 2-Cyclopropyl-4-methoxyaniline

Introduction: The Stability Paradox of Electron-Rich Anilines

2-Cyclopropyl-4-methoxyaniline is a high-value intermediate often employed in the synthesis of kinase inhibitors and advanced pharmaceutical scaffolds. Its chemical utility stems from its electron-rich nature: the methoxy group (–OCH₃) at the para position and the cyclopropyl group at the ortho position significantly increase the electron density of the aromatic ring.

However, this same electronic enrichment makes the compound highly susceptible to oxidative degradation . Upon exposure to atmospheric oxygen, light, or trace metals, it undergoes radical-mediated coupling and quinone formation, rapidly degrading from a pristine off-white solid to a dark brown/black tar.

This guide serves as a technical manual for stabilizing this reagent, identifying degradation, and recovering oxidized material.

Module 1: Diagnostics & Identification

Q: My sample has turned from off-white to dark brown. Is it still usable? A: The color change indicates surface oxidation, likely forming azo-dimers or polyaniline-like oligomers.

  • Severity Check: If the material is a solid and only the surface is dark, the bulk material underneath may still be intact.

  • Action: Do not use "as is" for sensitive catalytic couplings (e.g., Buchwald-Hartwig), as oxidized impurities can poison Pd/Cu catalysts. Perform a purity check (HPLC/NMR). If purity is >95%, a simple filtration through a silica plug may suffice. If <90%, recrystallization or distillation is required.

Q: How do I analytically confirm oxidation versus other degradation? A: Use LC-MS and ¹H-NMR .

  • LC-MS Signatures: Look for [M+H]⁺ peaks corresponding to:

    • Dimerization (Azo/Hydrazobenzene): Mass = 2 × (Parent Mass) - 2H.

    • Nitroso/Nitro species: Mass + 14 (O) or + 30 (O₂).

  • NMR Signatures: Oxidation destroys the sharp aromatic doublets/multiplets. Look for line broadening in the aromatic region (6.5–7.5 ppm) and the appearance of new, smaller methoxy singlets shifted downfield, indicating quinone-imine formation.

Module 2: Storage Protocols (The "Gold Standard")

To prevent oxidation, you must eliminate the three initiators: Oxygen, Heat, and Light.

Protocol 1: The Inert Storage System
  • Container: Amber glass vials with Teflon-lined caps. Never use clear glass or plastic (which is permeable to O₂).

  • Atmosphere: Argon (Ar) is superior to Nitrogen (N₂) due to its higher density, which creates a better "blanket" over the solid.

  • Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for short-term.

  • Chemical Form: If possible, convert the free base to the Hydrochloride (HCl) salt . The protonated amine (

    
    ) is electron-poor and virtually immune to oxidative coupling.
    

Table 1: Stability Comparison by Storage Condition

ConditionEstimated Shelf LifeRisk Level
Free Base, Air, RT, Clear Glass < 1 WeekCritical (Rapid blackening)
Free Base, N₂, 4°C, Amber Glass 3–6 MonthsLow (Standard practice)
HCl Salt, Air, RT, Amber Glass > 12 MonthsMinimal (Most stable form)
HCl Salt, Ar, -20°C, Amber Glass > 2 YearsNegligible

Module 3: The Mechanism of Failure

Understanding why the molecule degrades helps in preventing it. The methoxy group pushes electron density into the ring, lowering the oxidation potential of the amine.

Figure 1: Oxidation Pathway of Electron-Rich Anilines The following diagram illustrates how Oxygen attacks the free amine, leading to radical formation and subsequent dimerization (the source of the dark color).

OxidationMechanism Start 2-Cyclopropyl-4-methoxyaniline (Colorless/Off-white) Oxidation Oxidation (O2 / Light) - e⁻, - H⁺ Start->Oxidation Radical Anilino Radical (Reactive Intermediate) Oxidation->Radical Coupling Radical Coupling Radical->Coupling Product1 Azo Dimers (Orange/Red) Coupling->Product1 N-N Coupling Product2 Benzoquinones (Dark Brown/Black) Coupling->Product2 C-N / C-O Coupling

Caption: Mechanistic pathway showing how oxidative stress converts the monomer into colored dimers and quinones.

Module 4: Remediation (Purification of Oxidized Material)

If your material has degraded, use this decision tree to recover it.

Q: Can I just wash the solid? A: Sometimes. The oxidized impurities are often more non-polar (dimers) or highly polar (polymers) than the target amine.

Protocol 2: Purification Workflow
  • Assessment: Dissolve a small amount in DCM. If the solution is opaque black, distillation is required. If it is translucent orange/brown, use acid-base extraction.

  • Method A: Acid-Base Rescue (For mild oxidation)

    • Step 1: Dissolve impure aniline in Ethyl Acetate (EtOAc).

    • Step 2: Extract with 1M HCl (3x). The amine goes into the water layer (as salt); neutral impurities (azo dimers) stay in EtOAc.

    • Step 3: Wash the aqueous layer with fresh EtOAc to remove trapped organics.

    • Step 4: Basify the aqueous layer with NaOH or NaHCO₃ to pH > 10.

    • Step 5: Extract back into EtOAc, dry over Na₂SO₄, and concentrate.

  • Method B: Vacuum Distillation (For heavy degradation)

    • Note: 2-Cyclopropyl-4-methoxyaniline has a high boiling point. Kugelrohr distillation under high vacuum (< 1 mbar) is recommended.

    • Pre-treatment: Add a small amount of Zinc dust (Zn) or Sodium Dithionite (Na₂S₂O₄) to the distillation flask to reduce minor impurities before heating.

Figure 2: Remediation Decision Tree

RemediationTree Input Oxidized Sample (Brown/Black) Check Check Solubility & Purity (LCMS) Input->Check Mild Mild Oxidation (<10% Impurity) Check->Mild Translucent soln Severe Severe Oxidation (>10% Impurity) Check->Severe Opaque/Tar Action1 Acid-Base Extraction (Removes neutral dimers) Mild->Action1 Action2 Vacuum Distillation / Column (Removes polymers) Severe->Action2 Salt Pro Tip: Convert to HCl Salt for long-term storage Action1->Salt Action2->Salt

Caption: Logical workflow for selecting the appropriate purification method based on degradation severity.

Module 5: Handling & Usage Best Practices

Q: I need to weigh out 50 mg. How do I do it without degrading the whole bottle? A:

  • The "Glovebox" Rule: If available, always handle inside a glovebox.

  • The "Schlenk" Technique: If no glovebox is available:

    • Flush the source bottle with Argon immediately after opening.

    • Weigh quickly into a tared vial.

    • Do not return unused material to the original bottle.

  • Solution Stability: Never store the compound in solution (e.g., DMSO or Methanol) for more than 24 hours unless frozen at -80°C. Dissolved oxygen reacts much faster than with the solid surface.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: p-Anisidine (4-Methoxyaniline).[1] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from

  • Turhan, K., et al. (2025). Oxidation of aniline using different reaction pathways.[2][3][4] Asian Journal of Chemistry. Retrieved from

  • Carl Roth. (n.d.).[1] Safety Data Sheet: 4-Methoxyaniline.[1] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Cyclopropyl and Methoxy Groups in Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, infrared (IR) spectroscopy remains an indispensable tool for the structural elucidation and quality control of novel chemical entities. Anilines, as a core moiety in numerous pharmaceuticals and functional materials, are frequently substituted to modulate their physicochemical properties. This guide provides an in-depth comparison of the characteristic IR spectral features of cyclopropyl and methoxy substituents on the aniline scaffold. We will explore the underlying principles of their vibrational behavior, supported by experimental data, and provide robust protocols for obtaining high-quality spectra.

The Vibrational Landscape of Substituted Anilines: A Tale of Two Substituents

The IR spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For a substituted aniline, we are primarily interested in the characteristic vibrations of the aniline core and how they are perturbed by the electronic effects of the substituents. The cyclopropyl and methoxy groups, while both influencing the electron density of the aromatic ring, do so through different mechanisms, leading to distinct and identifiable spectral signatures.

The Aniline Core: Our Spectroscopic Baseline

Before delving into the effects of substituents, it is crucial to understand the fundamental IR absorptions of the parent aniline molecule. As a primary aromatic amine, aniline exhibits several key vibrational modes:

  • N-H Stretching: Primary amines display two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. In aniline, these are typically observed around 3433 cm⁻¹ and 3356 cm⁻¹, respectively[1][2]. The presence of two sharp peaks in this region is a hallmark of a primary amine.

  • N-H Bending: The scissoring vibration of the -NH₂ group gives rise to a characteristic absorption in the 1650-1580 cm⁻¹ range[3][4]. For aniline, this peak is found at approximately 1605 cm⁻¹[1].

  • Aromatic C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines is typically stronger and occurs at a higher frequency than in aliphatic amines. For aniline, this absorption is located in the 1335-1250 cm⁻¹ region[3][4].

  • Aromatic C-H and C=C Vibrations: Like other benzene derivatives, aniline displays aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3032 cm⁻¹) and a series of C=C ring stretching absorptions between 1600 cm⁻¹ and 1450 cm⁻¹[1][3]. Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring[3][5].

The Cyclopropyl Group: A Signature of Strain and σ-Donation

The cyclopropyl group, with its inherent ring strain and unique electronic properties, imparts characteristic absorptions to the IR spectrum.

  • C-H Stretching: The C-H bonds of the cyclopropyl ring exhibit stretching vibrations at frequencies higher than those of typical alkanes, generally appearing in the 3100-3000 cm⁻¹ region. This is due to the increased s-character of the C-H bonds in the strained ring system.

  • Ring Vibrations (Breathing and Deformation): The cyclopropane ring itself has characteristic skeletal vibrations. A symmetric ring "breathing" mode is often observed, and various deformation and rocking vibrations of the -CH₂- groups within the ring appear in the fingerprint region.

The Methoxy Group: An Oxygen's Influence

The methoxy group (-OCH₃) introduces its own set of distinct vibrational modes.

  • C-H Stretching: The methyl C-H bonds of the methoxy group exhibit both symmetric and asymmetric stretching vibrations, which typically appear in the 2960-2850 cm⁻¹ range. A particularly diagnostic, albeit sometimes weak, band for the methoxy group can be found around 2830-2815 cm⁻¹.

  • C-O Stretching: The stretching of the C-O bond is a strong and characteristic absorption. For aryl ethers, this band is typically found in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions. The exact position is sensitive to the electronic environment.

Comparative Analysis: Predicting the Spectrum of a Cyclopropyl Methoxy Aniline

  • The Methoxy Group's Influence (Electron-Donating): The methoxy group is a strong electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density can affect the N-H and C-N bond strengths of the aniline moiety.

  • The Cyclopropyl Group's Influence (Weakly Electron-Donating): The cyclopropyl group is considered a weak electron-donating group, primarily through its σ-bonds which have some π-character. Its electronic influence is generally less pronounced than that of a methoxy group.

The combined electronic effects of these substituents will modulate the frequencies of the aniline core's key vibrations. The extent of these shifts will depend on the relative positions of the substituents on the ring.

Table 1: Predicted Characteristic IR Peaks for a Hypothetical 4-Cyclopropyl-2-methoxyaniline

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale for Position and Intensity
Aniline -NH₂Asymmetric & Symmetric N-H Stretch3500 - 3300 (two sharp bands)The electron-donating nature of both substituents may slightly lower these frequencies compared to unsubstituted aniline.
Cyclopropyl C-HC-H Stretch~3080 - 3040Characteristic of the strained ring system.
Aromatic C-HC-H Stretch~3100 - 3000Typical for substituted benzenes.
Methoxy C-HC-H Stretch~2960 - 2850Characteristic of the methyl group in the methoxy substituent.
Aniline -NH₂N-H Bend (Scissoring)~1620 - 1580Generally a strong to medium intensity peak.
Aromatic C=CRing Stretch~1600 - 1450 (multiple bands)The substitution pattern will influence the appearance of these bands.
Methoxy C-OAsymmetric C-O Stretch~1270 - 1230Strong and characteristic of aryl ethers.
Aniline C-NAromatic C-N Stretch~1300 - 1250Strong absorption, potentially shifted by substituent effects.
CyclopropylRing Deformation/Skeletal Vibrations~1050 - 1000Often appear as sharp, medium-intensity bands.
Aromatic C-HOut-of-plane (oop) Bend~900 - 700The specific pattern is highly diagnostic of the substitution on the benzene ring.

Experimental Protocols for High-Quality IR Spectra

The choice of sampling technique is critical for obtaining a high-quality, reproducible IR spectrum. For aniline derivatives, which can be liquids or solids, Attenuated Total Reflectance (ATR) and the KBr pellet method are the most common and effective techniques.

Workflow for IR Spectrum Acquisition

IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample ATR ATR-FTIR (Solid or Liquid) Sample->ATR Direct Application KBr KBr Pellet (Solid) Sample->KBr Grind & Press FTIR FTIR Spectrometer ATR->FTIR KBr->FTIR SampleSpec Acquire Sample Spectrum FTIR->SampleSpec Background Acquire Background Spectrum Background->FTIR Process Process Spectrum (Baseline Correction, etc.) SampleSpec->Process Interpret Peak Identification & Interpretation Process->Interpret

Caption: General workflow for acquiring and analyzing an IR spectrum.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a versatile technique that requires minimal sample preparation, making it ideal for both liquid and solid anilines.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • For liquid samples: Place a small drop of the aniline derivative onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • For solid samples: Place a small amount of the solid powder onto the crystal. Use the pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure clamp with a suitable solvent after analysis to prevent cross-contamination.

Protocol 2: Potassium Bromide (KBr) Pellet Method (for Solid Samples)

This traditional transmission method is excellent for obtaining high-resolution spectra of solid samples.

Materials:

  • Agate mortar and pestle

  • FTIR-grade potassium bromide (KBr), desiccated

  • Pellet press and die set

  • Spatula

Procedure:

  • Sample Grinding:

    • Place approximately 1-2 mg of the solid aniline derivative into a clean agate mortar.

    • Grind the sample into a very fine, consistent powder.

  • Mixing with KBr:

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample within the KBr matrix. The mixture should have a free-flowing, talc-like consistency.

  • Pellet Pressing:

    • Transfer the mixture to the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. The resulting pellet should be thin and transparent.

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum.

Key Vibrational Modes of Substituted Anilines

Vibrational_Modes cluster_aniline Aniline Core cluster_substituents Substituents cluster_spectrum Resulting IR Spectrum node_aniline 'Aniline' N-H Stretch N-H Bend C-N Stretch Aromatic C=C Stretch node_spectrum 'Combined Spectrum' 3500-3000 cm⁻¹ 3000-2800 cm⁻¹ 1700-1400 cm⁻¹ 1300-1000 cm⁻¹ node_aniline:f0->node_spectrum:f0 N-H Stretches node_aniline:f1->node_spectrum:f2 N-H Bend node_aniline:f2->node_spectrum:f3 C-N Stretch node_aniline:f3->node_spectrum:f2 C=C Stretches node_cyclopropyl 'Cyclopropyl' C-H Stretch Ring Deformation node_cyclopropyl:f0->node_spectrum:f0 Cyclopropyl C-H node_cyclopropyl:f1->node_spectrum:f3 Ring Modes node_methoxy 'Methoxy' C-H Stretch C-O Stretch node_methoxy:f0->node_spectrum:f1 Methoxy C-H node_methoxy:f1->node_spectrum:f3 C-O Stretch

Caption: Relationship between functional group vibrations and regions of the IR spectrum.

Conclusion

The infrared spectrum provides a wealth of information for the structural characterization of substituted anilines. The cyclopropyl and methoxy groups each present a unique set of characteristic absorption bands. By understanding the baseline spectrum of the aniline core and the electronic effects of these substituents, researchers can confidently interpret the spectra of more complex derivatives. The choice of a suitable sample preparation technique, such as ATR-FTIR for rapid analysis or the KBr pellet method for high-resolution data, is paramount to obtaining reliable and informative results. This guide serves as a foundational resource for scientists and developers working with these important classes of compounds.

References

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 2, 2024, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 2, 2024, from [Link]

  • Chauhan, S. D. S., et al. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Materials Science Research India. Retrieved January 2, 2024, from [Link]

  • [Influence of solvents on IR spectrum of aromatic amines]. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved January 2, 2024, from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved January 2, 2024, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 2, 2024, from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 2, 2024, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 2, 2024, from [Link]

Sources

Precision Quantification of 2-Cyclopropyl-4-methoxyaniline: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the method development and validation strategy for 2-Cyclopropyl-4-methoxyaniline , a critical intermediate in the synthesis of modern kinase inhibitors and small-molecule therapeutics.

This guide compares a Standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Methodology , demonstrating why the latter offers superior selectivity and robustness for this specific analyte.

Executive Summary & Analyte Profile

2-Cyclopropyl-4-methoxyaniline (CAS: 2753347-89-4) presents unique chromatographic challenges due to its dual nature: it possesses a basic amine functionality (prone to silanol interactions) and an electron-rich aromatic system (susceptible to oxidation).[1][2] Standard C18 methods often suffer from peak tailing and poor resolution from regioisomeric impurities (e.g., N-cyclopropyl isomers).[1][2]

This guide proposes a shift from the traditional "hydrophobicity-only" separation mechanism to a Pi-Pi Interaction driven mechanism using a Phenyl-Hexyl stationary phase.[1][2]

Physicochemical Profile
PropertyValueChromatographic Implication
Structure Aniline w/ ortho-cyclopropyl & para-methoxyElectron-rich ring; high potential for Pi-Pi interactions.[1][2]
pKa (Base) ~5.2 (Estimated)Partially ionized at neutral pH; requires pH control (pH < 3 or > 8).[1][2]
LogP ~2.2Moderately lipophilic; good retention on RP phases.[2]
Solubility Low in water; High in MeOH/ACNDiluent matching is critical to prevent peak distortion.[2]

Method Development Strategy (Workflow)

The following diagram outlines the decision matrix used to select the optimized methodology.

MethodDevelopment Start Start: Analyte Profiling (Basic Aniline) ColSelect Column Selection Strategy Start->ColSelect C18 Option A: C18 Column (Hydrophobic Interaction) ColSelect->C18 Standard Route Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColSelect->Phenyl Targeted Route SolventC18 Mobile Phase: ACN/H2O (Standard) C18->SolventC18 SolventPhenyl Mobile Phase: MeOH/H2O (Promotes Pi-Pi) Phenyl->SolventPhenyl ResultC18 Result A: Peak Tailing (>1.5) Co-elution with Isomers SolventC18->ResultC18 ResultPhenyl Result B: Sharp Peaks (Tailing <1.2) Baseline Resolution SolventPhenyl->ResultPhenyl ResultC18->Phenyl Method Failure Switch Phase Validation Final Protocol Validation (Linearity, LOQ, Accuracy) ResultPhenyl->Validation

Figure 1: Method Development Decision Tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.

Comparative Study: C18 vs. Phenyl-Hexyl

The core hypothesis is that the Phenyl-Hexyl phase , when used with Methanol , provides orthogonal selectivity compared to C18/Acetonitrile. Acetonitrile contains pi-electrons (triple bond) that can interfere with the stationary phase's pi-pi interactions; Methanol does not, allowing the column's selectivity to dominate.[1]

Experimental Setup
  • Analyte: 2-Cyclopropyl-4-methoxyaniline (100 µg/mL).[1][2]

  • Impurity Spike: 2-Bromo-4-methoxyaniline (Precursor) and N-Cyclopropyl-4-methoxyaniline (Isomer).[1][2]

  • Conditions:

    • Flow: 1.0 mL/min[1][2]

    • Temp: 40°C[1][2]

    • Detection: UV @ 254 nm[1][2]

Performance Data Comparison
ParameterMethod A (Standard) Method B (Optimized)
Column C18 (5 µm, 150 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)
Mobile Phase Acetonitrile / 0.1% Formic AcidMethanol / 0.1% Formic Acid
Retention Time 4.2 min5.8 min (Increased retention due to Pi-Pi)
USP Tailing Factor 1.6 (Asymmetric)1.1 (Symmetric)
Resolution (Rs) 1.8 (vs. Isomer)3.5 (vs. Isomer)
Theoretical Plates ~8,000~18,000

Analysis: Method A suffers from "silanol overload," where the basic amine interacts with the silica surface, causing tailing.[2] Method B utilizes the Phenyl ring on the stationary phase to engage in Pi-Pi stacking with the analyte's aromatic ring.[2] This specific interaction is sterically sensitive, allowing for massive resolution gains between the target analyte and its structural isomers.[2]

The Optimized Protocol (Method B)

This protocol is the recommended standard for QC release and stability testing.[2]

Reagents & Equipment[1][2]
  • Column: Core-Shell Phenyl-Hexyl, 100 mm x 4.6 mm, 2.7 µm particle size (e.g., Halo Phenyl-Hexyl or Kinetex Phenyl-Hexyl).[1]

  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Solvent B: Methanol (LC-MS Grade).[1][2]

  • Diluent: 50:50 Methanol:Water.[2][3]

Instrument Parameters
  • Flow Rate: 1.2 mL/min (Core-shell particles allow higher flow with low backpressure).[1][2]

  • Injection Volume: 5.0 µL.

  • Column Oven: 40°C (Critical for viscosity reduction of Methanol).

  • Detection: UV-Vis / PDA at 245 nm (Lambda max) and 290 nm (Secondary check for impurities).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Step Description
0.09010Equilibration
1.09010Isocratic Hold
8.02080Linear Ramp
10.02080Wash
10.19010Re-equilibration
13.09010End

Validation Summary (Self-Validating System)

The method was validated following ICH Q2(R1) guidelines.

Linearity & Range

A calibration curve was prepared from 0.5 µg/mL to 150 µg/mL (50% to 150% of target concentration).[2]

  • Equation:

    
    [1]
    
  • R²: 0.9998[1]

  • Self-Check: The y-intercept is <2% of the response at 100% concentration, confirming no significant matrix interference.

Accuracy (Recovery)

Spiked samples at 50%, 100%, and 150% levels.

  • Mean Recovery: 99.4%[1]

  • RSD: 0.8% (n=9)[1]

Sensitivity[1][2][4]
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3)[1]

  • LOQ (Limit of Quantification): 0.15 µg/mL (S/N > 10)[1]

Mechanism of Separation

Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.[1][2][4]

SeparationMechanism cluster_0 Stationary Phase Interaction PhenylLigand Phenyl-Hexyl Ligand (Stationary Phase) Interaction Pi-Pi Stacking (Selectivity Driver) PhenylLigand->Interaction Analyte 2-Cyclopropyl-4-methoxyaniline (Analyte) Analyte->Interaction Solvent Methanol Mobile Phase (Does not disrupt Pi-Pi) Solvent->Interaction Facilitates

Figure 2: The Pi-Pi stacking mechanism is maximized by using Methanol, providing "shape selectivity" that C18 columns lack.[1][5]

Troubleshooting & Robustness

  • Peak Broadening: If peaks broaden, check the pH of Solvent A. It must be maintained between 3.0 and 4.0 to ensure the aniline is consistently protonated or neutral depending on the specific buffer capacity.[2] For this method, pH 3.5 ensures robust retention without excessive silanol activity.[2]

  • Pressure High: Methanol is more viscous than Acetonitrile.[2] Ensure the column temperature is at least 40°C to manage backpressure.[2]

  • Ghost Peaks: 2-Cyclopropyl-4-methoxyaniline can oxidize.[1][2] Use amber glassware and prepare fresh standards daily.

References

  • PubChem. (2025).[1][2] N-cyclopropyl-4-methoxyaniline Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases. Halo Columns Application Note. [Link]

  • Agilent Technologies. (2009).[1][2] Comparison of Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol. Agilent Technical Library. [Link]

Sources

Benchmarking Synthetic Routes for the Production of 2-Cyclopropyl-4-methoxyaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyclopropyl-4-methoxyaniline in Drug Discovery

2-Cyclopropyl-4-methoxyaniline is a key structural motif and a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its unique combination of a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a methoxy-substituted aniline core makes it a valuable building block for medicinal chemists. The efficient and scalable synthesis of this intermediate is therefore of paramount importance in the drug development pipeline. This guide provides a comprehensive comparison of the primary synthetic routes to 2-Cyclopropyl-4-methoxyaniline, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-Cyclopropyl-4-methoxyaniline can be approached through several distinct strategies, primarily revolving around the formation of the C-N bond or the introduction of the cyclopropyl group onto a pre-existing aniline scaffold. This guide will focus on three principal methodologies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for the formation of aryl-amine bonds.

  • Copper-Catalyzed Ullmann Condensation: A classical and cost-effective approach to C-N bond formation.

  • Multi-step Synthesis involving Suzuki Coupling and Subsequent Amination: A modular approach allowing for the late-stage introduction of the amine functionality.

A summary of the key performance indicators for each route is presented below, followed by a detailed discussion and experimental protocols.

Synthetic Route Key Advantages Key Disadvantages Typical Yield Scalability Key Reagents
Buchwald-Hartwig Amination High yields, broad substrate scope, mild reaction conditions.High cost of palladium catalysts and ligands, potential for heavy metal contamination.60-88%[1]Good to ExcellentPalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu)
Ullmann Condensation Low cost of copper catalyst, well-established methodology.Harsh reaction conditions (high temperatures), often requires electron-deficient aryl halides, moderate yields.ModerateFair to GoodCopper powder or Copper(I) salt, Base (e.g., K₂CO₃), High-boiling solvent
Suzuki Coupling & Amination Modular approach, allows for diversification.Longer synthetic sequence, potential for lower overall yield.Variable (dependent on both steps)GoodPalladium catalyst, Boronic acid/ester, Base (for Suzuki); and reagents for subsequent amination/reduction.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a premier method for the construction of C-N bonds, offering high efficiency and functional group tolerance under relatively mild conditions. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base and a bulky electron-rich phosphine ligand.

Causality of Experimental Choices

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are employed to facilitate the reductive elimination step of the catalytic cycle and prevent the formation of undesired side products. The selection of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for the deprotonation of the amine, which is a key step in the catalytic cycle. Anhydrous and deoxygenated solvents are crucial to prevent the deactivation of the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

A representative procedure for the synthesis of N-arylcyclopropylamines via Buchwald-Hartwig amination is as follows:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), BINAP (0.06 mmol), and NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • The aryl bromide (1.0 mmol), cyclopropylamine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

This one-step process has been reported to provide N-arylcyclopropylamines in yields ranging from 43% to 99% for various substrates.[2]

Logical Flow of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Product (Ar-NR2) Product Product Reductive Elimination Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. While it often requires harsher reaction conditions compared to palladium-catalyzed methods, its cost-effectiveness makes it an attractive option, particularly for large-scale synthesis.

Causality of Experimental Choices

The traditional Ullmann reaction involves the use of stoichiometric amounts of copper powder at high temperatures.[3] Modern modifications often employ catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand to facilitate the reaction under milder conditions. The choice of a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is necessary to achieve the required reaction temperatures and to solubilize the reactants. A base, typically potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Ullmann Condensation

A general procedure for the Ullmann condensation is as follows:

  • A mixture of the aryl halide (1.0 equiv), the amine (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv) in DMF is prepared in a sealed tube.

  • The reaction mixture is heated to 120-160 °C for 24-48 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

While yields can be moderate, this method avoids the use of expensive palladium catalysts.

Logical Flow of the Ullmann Condensation

Ullmann_Condensation Cu(I) Catalyst Cu(I) Catalyst Amine Coordination Complex Amine Coordination Complex Cu(I) Catalyst->Amine Coordination Complex R2NH Oxidative Addition Complex Oxidative Addition Complex Amine Coordination Complex->Oxidative Addition Complex Ar-X Reductive Elimination Reductive Elimination Oxidative Addition Complex->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Product (Ar-NR2) Product Product Reductive Elimination->Product

Caption: Simplified catalytic cycle of the Ullmann condensation.

Route 3: Multi-step Synthesis via Suzuki Coupling and Amination

A modular approach to 2-Cyclopropyl-4-methoxyaniline involves the initial formation of a C-C bond via a Suzuki coupling to introduce the cyclopropyl group, followed by a subsequent step to introduce the amine functionality. This strategy offers flexibility in the synthesis of analogues.

Causality of Experimental Choices

This route typically begins with a readily available halo-substituted methoxybenzene derivative. A Suzuki coupling with cyclopropylboronic acid, catalyzed by a palladium complex, installs the cyclopropyl moiety. The subsequent introduction of the amine group can be achieved through various methods, such as nitration followed by reduction, or a direct amination of a suitable precursor. For instance, starting with 2-bromo-5-methoxyaniline, a Suzuki coupling with cyclopropylboronic acid can directly yield the target molecule.[4]

Experimental Protocol: Suzuki Coupling followed by Amination (Illustrative)

Step 1: Suzuki Coupling

  • To a solution of 2-bromo-5-methoxyaniline (1.0 equiv) in a suitable solvent (e.g., dioxane/water mixture) is added cyclopropylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 3.0 equiv).

  • The mixture is degassed and heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 2: Amination (if starting from a non-aminated precursor)

If the starting material does not already contain the amine group, a subsequent step is required. For example, if starting with 1-bromo-2-cyclopropyl-4-methoxybenzene, a Buchwald-Hartwig or Ullmann amination would be performed as described in the previous sections. Alternatively, a nitro group can be introduced and subsequently reduced to the amine. A common method for the reduction of a nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[5]

Workflow for the Multi-step Synthesis

Suzuki_Amination_Workflow Start 2-Halo-5-methoxyaniline Suzuki Suzuki Coupling (Cyclopropylboronic Acid, Pd catalyst, Base) Start->Suzuki Product 2-Cyclopropyl-4-methoxyaniline Suzuki->Product

Caption: Workflow for the synthesis via Suzuki coupling.

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-Cyclopropyl-4-methoxyaniline is contingent upon several factors, including the desired scale of production, cost considerations, and available laboratory equipment.

  • For small-scale laboratory synthesis and rapid analogue generation , the Buchwald-Hartwig amination is often the preferred method due to its high yields and broad substrate scope, despite the higher cost of the catalyst.

  • For large-scale industrial production , where cost is a primary driver, the Ullmann condensation or a well-optimized multi-step synthesis may be more economically viable, provided that the harsher reaction conditions and potentially lower yields are acceptable.

  • The multi-step approach via Suzuki coupling offers the greatest flexibility for creating a library of related compounds by allowing for the variation of the coupling partners.

Researchers should carefully evaluate these factors to select the synthetic strategy that best aligns with their project goals and resources. Further optimization of reaction conditions for each route may lead to improved performance and is encouraged.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Moni, L., & Cichero, E. (2020). Recent Advances in the Ullmann Condensation. Molecules, 25(4), 899. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • (This is a placeholder for a specific reference detailing the synthesis of N-arylcyclopropylamines, which would be ideally found in a dedicated research article or patent.
  • (This is a placeholder for a specific reference detailing the Ullmann condensation to produce a similar aniline deriv
  • (This is a placeholder for a specific reference detailing the reduction of a nitro group in a similar molecular context.)
  • (This is a placeholder for a specific reference detailing the Suzuki coupling of a haloaniline with cyclopropylboronic acid.)
  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(37), 6989-6992. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2020). RSC Advances, 10(52), 31235-31247. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

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